molecular formula C13H20O B8481489 2-Methyl-4-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-enal CAS No. 185738-36-7

2-Methyl-4-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-enal

Cat. No.: B8481489
CAS No.: 185738-36-7
M. Wt: 192.30 g/mol
InChI Key: AAPLYDDEQVREDC-LBPRGKRZSA-N
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Description

2-Methyl-4-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-enal is a useful research compound. Its molecular formula is C13H20O and its molecular weight is 192.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

185738-36-7

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2-methyl-4-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-enal

InChI

InChI=1S/C13H20O/c1-10(9-14)5-7-12-8-6-11(2)13(12,3)4/h5-6,9,12H,7-8H2,1-4H3/t12-/m0/s1

InChI Key

AAPLYDDEQVREDC-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC[C@@H](C1(C)C)CC=C(C)C=O

Canonical SMILES

CC1=CCC(C1(C)C)CC=C(C)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 500 mL four-necked flask equipped with a stirrer, a thermometer, a reflux condenser and a dropping funnel was charged with 171 g (0.98 mol) of campholenic aldehyde (purity: 88%), 3.8 g (0.045 mol) of piperidine and 13.1 g (0.046 mol) of stearic acid, and the contents in the flask were stirred while heating at 100° C. Then, 91 g (1.6 mol) of propionaldehyde was gradually dropped into the flask for 6 h, and the resultant mixture was aged for 1 h and then cooled. Thereafter, 3.2 g (0.053 mol) of acetic acid was added to the mixture to remove amines therefrom, thereby separating the mixture into two layers. The thus separated organic layer was washed with water and separated into two layers, thereby obtaining 295 g (0.93 mol) of 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-but-2-en-1-al (purity as measured by gas chromatography: 60.6%) (yield based on theoretical amount: 95%).
Quantity
171 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
catalyst
Reaction Step One
Quantity
13.1 g
Type
catalyst
Reaction Step One
Quantity
91 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.2 g
Type
catalyst
Reaction Step Four
Name
2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-but-2-en-1-al

Synthesis routes and methods II

Procedure details

A mixture of campholenic aldehyde (456 g, 3.0 mol) and freshly distilled propionaldehyde (348 g, 6.0 mol) was slowly added, over a 1.0 hour period, to a stirred refluxing solution of 18 ml of 40% aqueous sodium hydroxide and 800 ml methanol. The mixture was refluxed an additional two hours, cooled to room temperature and poured into 1,000 ml of water. The resultant solution was extracted three times with 300 ml of hexane. The hexane extracts were combined, washed first with 600 ml of water and then with 600 ml of brine. The solvent was removed by distillation and the oil fractionally distilled to yield the 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enal. Yield 323 g (56.1% theory); bp 64°-65° C (0.9 mm); mol wt. 192 (ms); ir, 3035, 2710, 1690 (s), 1640 (s), 800 cm-1 ; nmr, 0.8δ and 1.0 (6 H, 2s, geminal dimethyl groups), 1.7 (3H, broad s, olefinic methyl attached to the cyclopentenyl group), 1.9-2.2 (3H, broad multiplet), 2.3-2.6 (3H, broad multiplet), 5.3 (1H, broad multiplet, olefinic H), 6.6 (1H, t, J~7.5 Hz), 9.4 (1H, sharp s, aldehyde H).
Quantity
456 g
Type
reactant
Reaction Step One
Quantity
348 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enal

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